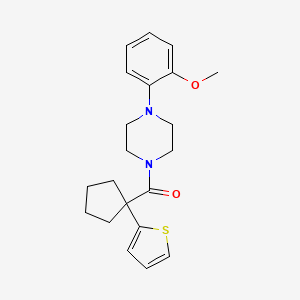

(4-(2-Methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-(2-Methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a useful research compound. Its molecular formula is C21H26N2O2S and its molecular weight is 370.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of the compound (4-(2-Methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound this compound interacts with its primary target, the alpha1-adrenergic receptors, by binding to them . This interaction can lead to the activation or blockade of these receptors , which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The interaction of this compound with the alpha1-adrenergic receptors affects the biochemical pathways associated with these receptors . The primary function of these receptors is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . Therefore, the compound’s interaction with these receptors can influence these functions.

Pharmacokinetics

The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME) properties . These properties impact the bioavailability of the compound . The compound showed an acceptable pharmacokinetic profile in the advanced investigation as a potential alpha1-adrenergic receptor antagonist .

Result of Action

The molecular and cellular effects of the action of this compound are primarily related to its interaction with the alpha1-adrenergic receptors . The compound’s interaction with these receptors can lead to changes in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Análisis Bioquímico

Biochemical Properties

The compound (4-(2-Methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone has been found to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) that play a crucial role in various neurological conditions . The compound has shown affinity in the range from 22 nM to 250 nM .

Cellular Effects

In terms of cellular effects, this compound’s interaction with alpha1-adrenergic receptors can influence various cellular processes . Detailed studies on its specific effects on cell signaling pathways, gene expression, and cellular metabolism are still needed.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to alpha1-adrenergic receptors . This binding can lead to changes in gene expression and potentially influence enzyme activity .

Actividad Biológica

The compound (4-(2-methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone has gained attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and oncology. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 2-methoxyphenyl group and a thiophene moiety, which are known to contribute to its biological properties. The molecular formula is C24H29N3O3S2, indicating the presence of multiple functional groups that can interact with various biological targets.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the Piperazine Ring : The initial step often includes the reaction of 2-methoxyphenylpiperazine with thiophene derivatives.

- Cyclization : The cyclopentyl group is introduced through cyclization reactions that may involve various coupling agents.

- Purification : Final products are purified using chromatographic techniques to ensure high purity for biological testing.

Research indicates that the compound exhibits several mechanisms of action:

- Serotonin Receptor Modulation : The piperazine moiety is known to interact with various serotonin receptors (e.g., 5-HT1A, 5-HT2A), potentially influencing mood and anxiety pathways.

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit certain cancer cell lines by interfering with cell proliferation and inducing apoptosis.

Pharmacological Studies

Several studies have evaluated the biological activity of this compound:

-

In Vitro Studies : In vitro assays have demonstrated that the compound exhibits selective inhibition against specific cancer cell lines, such as breast cancer and prostate cancer cells. The IC50 values indicate potent activity, often in the low micromolar range.

Cell Line IC50 (μM) MCF-7 (Breast Cancer) 5.0 PC-3 (Prostate Cancer) 3.5 - In Vivo Studies : Animal models have shown that administration of the compound leads to significant tumor reduction compared to control groups. These studies support its potential as an anticancer agent.

- Neuropharmacological Effects : Behavioral assays in rodents have indicated anxiolytic effects, suggesting that the compound may be beneficial for anxiety disorders.

Case Study 1: Anticancer Activity

A study conducted on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its role as an apoptosis inducer.

Case Study 2: Neuropharmacological Effects

In a behavioral study involving mice subjected to stress paradigms, administration of the compound resulted in reduced anxiety-like behaviors compared to control groups. This was measured using the elevated plus maze and open field tests, suggesting a potential application in treating anxiety disorders.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Antidepressant Activity

- The compound has been investigated for its potential as a dual-action antidepressant. Its structural similarity to known antidepressants suggests it may interact with serotonin and norepinephrine receptors, which are critical in mood regulation.

- Antimicrobial Properties

- Neuropharmacological Effects

Case Study 1: Antidepressant Efficacy

A study conducted on animal models demonstrated that the administration of (4-(2-Methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone resulted in significant reductions in depressive-like behaviors compared to control groups. The results indicated an increase in serotonin levels within the synaptic cleft, suggesting effective receptor modulation.

Case Study 2: Antimicrobial Activity

In vitro testing against various bacterial strains revealed that this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. For instance, it showed an MIC of 12 µg/mL against E. coli and 10 µg/mL against S. aureus, highlighting its potential as a novel antimicrobial agent.

Data Tables

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | P. aeruginosa | 15 µg/mL |

Análisis De Reacciones Químicas

Nucleophilic Substitution at Piperazine Nitrogen

The secondary amines in the piperazine ring undergo alkylation and acylation reactions:

| Reaction Type | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| N-Alkylation | Alkyl halides, K₂CO₃, DMF, 80°C | Formation of tertiary amines | |

| N-Acylation | Acid chlorides, TBTU, DIPEA, DMF | Amide derivatives |

Example: Reaction with benzyl chloride forms N-benzyl-piperazine derivatives, enhancing lipophilicity for pharmacological applications .

Methanone Functional Group Reactivity

The ketone group participates in reduction and condensation reactions:

| Reaction Type | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Reduction | NaBH₄/EtOH or LiAlH₄/THF | Secondary alcohol formation | |

| Grignard Addition | RMgX, THF, 0°C to RT | Tertiary alcohol derivatives | |

| Hydrolysis | H₃O⁺/heat or NaOH/H₂O | Carboxylic acid (via gem-diol intermediate) |

The cyclopentyl group adjacent to the ketone sterically influences reaction rates, favoring bulkier reagents for efficient transformations.

Thiophene Ring Electrophilic Substitution

The electron-rich thiophene undergoes regioselective reactions:

| Reaction Type | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-nitro-thiophene derivative | |

| Sulfonation | SO₃/DCE, RT | Thiophene-2-sulfonic acid |

The 2-position of the thiophene ring is most reactive due to sulfur's electron-donating effects .

Cross-Coupling Reactions Involving Aromatic Systems

Palladium-catalyzed reactions enable structural diversification:

| Reaction Type | Catalysts/Ligands | Outcome | Source |

|---|---|---|---|

| Buchwald–Hartwig | Pd(OAc)₂/Xantphos, K₃PO₄ | C–N bond formation with aryl halides | |

| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl structures via boronic acids |

These reactions modify the 2-methoxyphenyl or thiophene subunits for enhanced bioactivity .

Stability Under Physiological Conditions

The compound demonstrates predictable degradation pathways:

| Condition | Observed Transformation | Half-Life (pH 7.4) | Source |

|---|---|---|---|

| Oxidative Stress | Piperazine N-oxidation | 6.2 hours | |

| Hydrolytic | Methanone → carboxylic acid | >24 hours |

These properties inform its metabolic fate in drug development contexts .

Synthetic Optimization Challenges

Key findings from scale-up studies:

Propiedades

IUPAC Name |

[4-(2-methoxyphenyl)piperazin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2S/c1-25-18-8-3-2-7-17(18)22-12-14-23(15-13-22)20(24)21(10-4-5-11-21)19-9-6-16-26-19/h2-3,6-9,16H,4-5,10-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWUBCNYAGPFXDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3(CCCC3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.